molecular formula C11H16N4 B13982194 5-Amino-4,6-diisopropylpyrimidine-2-carbonitrile

5-Amino-4,6-diisopropylpyrimidine-2-carbonitrile

Cat. No.: B13982194
M. Wt: 204.27 g/mol
InChI Key: QAFVMGNTLBQLMQ-UHFFFAOYSA-N
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Description

5-Amino-4,6-diisopropylpyrimidine-2-carbonitrile is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of amino and isopropyl groups at positions 5 and 4,6 respectively, and a carbonitrile group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,6-diisopropylpyrimidine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate aldehydes with guanidine derivatives under basic conditions, followed by cyclization and nitrile formation. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,6-diisopropylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-4,6-diisopropylpyrimidine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4,6-diisopropylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and isopropyl groups play a crucial role in binding to these targets, modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dihydroxypyrimidine: Known for its inhibitory effects on nitric oxide production.

    2-Amino-4,6-dichloropyrimidine: Exhibits antiviral properties and inhibits viral replication.

    2-Amino-4,6-diphenylpyrimidine: Used as a fluorescent molecular sensor.

Uniqueness

5-Amino-4,6-diisopropylpyrimidine-2-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isopropyl groups provide steric hindrance, influencing its interaction with molecular targets and enhancing its selectivity .

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

5-amino-4,6-di(propan-2-yl)pyrimidine-2-carbonitrile

InChI

InChI=1S/C11H16N4/c1-6(2)10-9(13)11(7(3)4)15-8(5-12)14-10/h6-7H,13H2,1-4H3

InChI Key

QAFVMGNTLBQLMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC(=N1)C#N)C(C)C)N

Origin of Product

United States

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